Cas no 2227834-00-4 ((2S)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-ol)

(2S)-4-[3-(Trifluoromethyl)pyridin-2-yl]butan-2-ol is a chiral organic compound featuring a pyridine core substituted with a trifluoromethyl group at the 3-position and a butan-2-ol side chain at the 2-position. The (2S)-configuration ensures enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine moiety contributes to its potential as a versatile intermediate in medicinal chemistry. This compound is particularly useful in the development of bioactive molecules, offering precise stereochemical control and functional group compatibility. Its well-defined structure and synthetic utility make it a reliable building block for research in drug discovery and fine chemical synthesis.
(2S)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-ol structure
2227834-00-4 structure
Product name:(2S)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-ol
CAS No:2227834-00-4
MF:C10H12F3NO
Molecular Weight:219.203593254089
CID:6110935
PubChem ID:165978437

(2S)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-ol 化学的及び物理的性質

名前と識別子

    • (2S)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-ol
    • EN300-1943437
    • (2S)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-ol
    • 2227834-00-4
    • インチ: 1S/C10H12F3NO/c1-7(15)4-5-9-8(10(11,12)13)3-2-6-14-9/h2-3,6-7,15H,4-5H2,1H3/t7-/m0/s1
    • InChIKey: RRUJTSKMYBKSSZ-ZETCQYMHSA-N
    • SMILES: FC(C1=CC=CN=C1CC[C@H](C)O)(F)F

計算された属性

  • 精确分子量: 219.08709849g/mol
  • 同位素质量: 219.08709849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 196
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.1Ų
  • XLogP3: 2.1

(2S)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1943437-0.1g
(2S)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-ol
2227834-00-4
0.1g
$767.0 2023-09-17
Enamine
EN300-1943437-1.0g
(2S)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-ol
2227834-00-4
1g
$1742.0 2023-05-23
Enamine
EN300-1943437-2.5g
(2S)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-ol
2227834-00-4
2.5g
$1707.0 2023-09-17
Enamine
EN300-1943437-0.5g
(2S)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-ol
2227834-00-4
0.5g
$836.0 2023-09-17
Enamine
EN300-1943437-5.0g
(2S)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-ol
2227834-00-4
5g
$5056.0 2023-05-23
Enamine
EN300-1943437-0.05g
(2S)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-ol
2227834-00-4
0.05g
$732.0 2023-09-17
Enamine
EN300-1943437-10.0g
(2S)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-ol
2227834-00-4
10g
$7497.0 2023-05-23
Enamine
EN300-1943437-0.25g
(2S)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-ol
2227834-00-4
0.25g
$801.0 2023-09-17
Enamine
EN300-1943437-1g
(2S)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-ol
2227834-00-4
1g
$871.0 2023-09-17
Enamine
EN300-1943437-5g
(2S)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-ol
2227834-00-4
5g
$2525.0 2023-09-17

(2S)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-ol 関連文献

(2S)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-olに関する追加情報

Introduction to (2S)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-ol (CAS No. 2227834-00-4)

(2S)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number CAS No. 2227834-00-4, represents a fascinating example of how structural modifications can lead to novel bioactive molecules with potential therapeutic applications. The unique arrangement of atoms in this molecule, particularly the presence of a trifluoromethyl group and a pyridine ring, contributes to its distinctive chemical properties and biological activities.

The (2S)-configuration of the chiral center at the second carbon atom is a critical feature that influences the compound's interactions with biological targets. Chirality plays a pivotal role in drug design, as enantiomers of a molecule can exhibit vastly different pharmacological effects. The stereochemistry of (2S)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-ol has been carefully studied to optimize its biological activity and minimize potential side effects.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. The trifluoromethyl group is a well-known pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity. Its incorporation into the molecular framework of (2S)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-ol suggests that this compound may have potent effects on enzymes and receptors involved in disease processes.

The pyridine ring is another key structural element that contributes to the compound's bioactivity. Pyridine derivatives are widely recognized for their role in pharmaceuticals, often serving as key motifs in drugs targeting neurological disorders, infectious diseases, and cancer. The presence of a pyridine ring in (2S)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-ol suggests potential interactions with proteins and nucleic acids, which could be exploited for therapeutic purposes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds with high accuracy. These tools have been instrumental in understanding how the structural features of (2S)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-ol influence its interactions with biological targets. For instance, molecular dynamics simulations have revealed that the compound can bind effectively to specific enzymes and receptors, suggesting its potential as a lead compound for drug development.

The synthesis of chiral compounds like (2S)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-ol requires sophisticated synthetic methodologies to ensure high enantiomeric purity. Techniques such as asymmetric hydrogenation and chiral resolution have been employed to achieve the desired stereochemical configuration. The synthetic route involves multiple steps, each carefully designed to preserve the integrity of the chiral center while introducing the necessary functional groups.

The pharmacological profile of (2S)-4-3-(trifluoromethyl)pyridin-2-ybunanobutanol has been preliminarily evaluated in various in vitro and in vivo models. Early studies indicate that this compound exhibits promising activity against several disease-related targets. For example, it has shown inhibitory effects on enzymes involved in inflammation and pain signaling pathways. Additionally, preliminary data suggest that it may have anti-cancer properties by interfering with critical signaling pathways in tumor cells.

The development of novel therapeutic agents relies heavily on understanding the mechanisms of action of existing drugs. By studying compounds like (2S)-4-butanbutoyldipyrindine-trifluoro-pyridinyl-(isomer-S), researchers can gain insights into how specific molecular structures translate into biological effects. This knowledge is crucial for designing new drugs that are more effective and have fewer side effects than existing treatments.

In conclusion, (CAS No 22278340004) represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising biological activities. The combination of a chiral center, a trifluoromethyl group, and a pyridine ring makes this compound a valuable candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new therapies.

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